

A Technical Guide to the Chemical Structure and Properties of Fluazinam

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Introduction

Fluazinam is a broad-spectrum, protective contact fungicide belonging to the diarylamine and 2,6-dinitroaniline chemical classes.[1][2] First described in 1992 by researchers at Ishihara Sangyo Kaisha, it has become a significant agrochemical for controlling a variety of fungal pathogens in crops such as potatoes, peanuts, and grapevines.[1][2] Its primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, a multi-site disruption of energy production.[1][3][4] This technical guide provides an in-depth overview of Fluazinam's chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its synthesis and analysis, tailored for researchers and scientists in drug and pesticide development.

Chemical Identity and Structure

Fluazinam is chemically identified as a substituted diarylamine.[1][3] The core structure consists of a 2-amino-5-(trifluoromethyl)pyridine group where one amino hydrogen is replaced by a 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl group.[3]

Table 1: Chemical Identifiers for Fluazinam



Identifier	Value
IUPAC Name	3-chloro-N-[3-chloro-2,6-dinitro-4- (trifluoromethyl)phenyl]-5- (trifluoromethyl)pyridin-2-amine[3][5]
CAS Number	79622-59-6[1][3][6]
Molecular Formula	C13H4Cl2F6N4O4[3][4][6]
Molecular Weight	465.09 g/mol [3][6]

| Synonyms | IKF-1216, Shirlan, Frowncide, Omega, Allegro, Sekoya[4][7][8] |

Physicochemical Properties

Fluazinam is a light yellow crystalline solid under standard conditions.[3] It exhibits low water solubility and low volatility, which influences its environmental fate and application methods.[5] It is generally stable to heat, acid, and alkali.[3]

Table 2: General Physicochemical Properties

Property	Value	Conditions
Physical Form	Light yellow crystals[3]	20 °C, 1 atm
Odor	Pungent[3]	23 °C
Melting Point	115-117 °C[3][5]	-
Boiling Point	376.1 °C (Predicted)[1][9]	760 mmHg
Vapor Pressure	2.3 x 10 ⁻² mPa[4]	25 °C

| pKa | 7.11[8][10] | 25 °C |

Table 3: Solubility Data



Solvent	Solubility	Temperature
Water	0.135 mg/L[3][5]	20 °C, pH 7
Acetone	470 g/L[3]	20 °C
Dichloromethane	330 g/L[3][10]	20 °C
Ethanol	150 g/L[3][10]	20 °C
Toluene	410 g/L[3]	20 °C
n-Hexane	12 g/L[3]	20 °C
Dimethylformamide (DMF)	~25 mg/mL[7][11]	-

| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[7][11] | - |

Table 4: Partition and Stability Data

Parameter	Value	Notes
Partition Coefficient (logP)	3.56[2][10]	Indicates lipophilic nature and potential for bioaccumulation.[12]
Henry's Law Constant	2.5 x 10 ⁻⁴ atm·m ³ /mol[3]	Suggests potential to volatilize from water surfaces.
Soil Adsorption Coefficient (Koc)	1705 - 2316[12]	Indicates low mobility in soil.
Aerobic Soil Half-life (DT50)	~124 - 132 days[5][12]	Considered persistent in soil.
Hydrolysis Half-life (DT50)	Stable at pH 5; 42 days at pH 7; 6 days at pH 9[12]	-

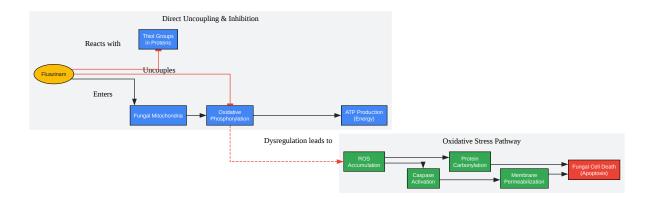
| Aqueous Photolysis Half-life (DT50) | ~2.5 days[10][12] | Relatively rapid degradation in water via photolysis. |

Fungicidal Properties and Mechanism of Action



Fluazinam is a protectant fungicide with multi-site activity, meaning it disrupts multiple vital functions within the fungal cell.[4] This characteristic reduces the likelihood of resistance development.[13] It is effective against a broad range of pathogens, particularly Phytophthora infestans (late blight), Sclerotinia sclerotiorum (white mold), and Botrytis cinerea (grey mould). [3][4][13] It acts by inhibiting spore germination and the development of infection structures.[1]

The primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria.[1][3] This process disrupts the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and halting energy production, which is lethal to the fungus. Additionally, **Fluazinam** has been shown to induce oxidative stress, leading to apoptosis-like cell death.[13] This involves the accumulation of reactive oxygen species (ROS), activation of caspases, and subsequent damage to cellular components.[13]



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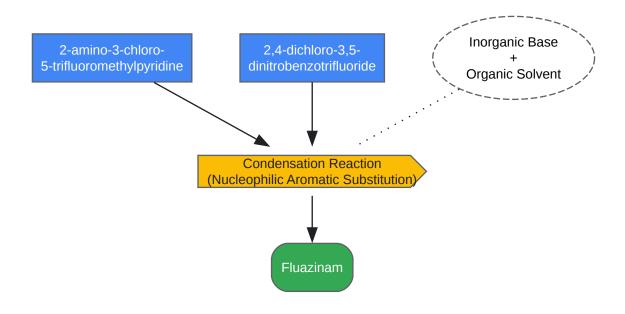


Fig. 1: Mechanism of Action of Fluazinam.

Experimental Protocols

Fluazinam is commercially produced via a multi-step chemical synthesis.[5] The core methodology involves a condensation reaction between a substituted aminopyridine and a substituted dinitrobenzene derivative.

General Protocol: The synthesis typically involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride.[14] This reaction is carried out in the presence of an inorganic base (e.g., potassium carbonate, sodium hydroxide) and an organic solvent (e.g., 2-methyltetrahydrofuran, dimethylformamide).[14][15] The base facilitates the nucleophilic substitution by deprotonating the aminopyridine.



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Fig. 2: General Synthesis Workflow for **Fluazinam**.

To ensure food safety and regulatory compliance, robust analytical methods are required to quantify **Fluazinam** residues in agricultural commodities. A common approach combines QuEChERS sample preparation with gas chromatography.

Protocol: Determination of Fluazinam in Plant Commodities (e.g., Peanuts)[16]

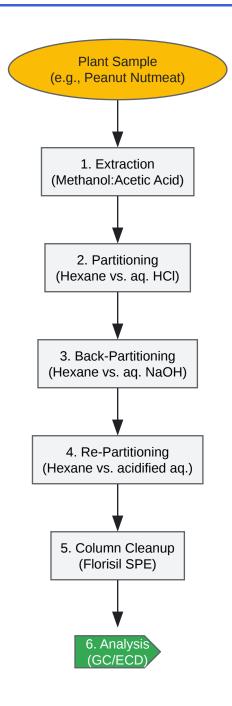
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- Extraction: Homogenize the sample material. Extract residues by shaking with a solution of methanol and acetic acid (100:2, v/v).
- Filtration & Dilution: Filter the extract and dilute the filtrate with 0.2 N hydrochloric acid (HCl).
- Liquid-Liquid Partitioning (Acidic): Partition the diluted extract against hexane. The analyte (**Fluazinam**) moves into the organic hexane phase.
- Back-Partitioning (Basic): Partition the hexane phase against 0.5 N sodium hydroxide
 (NaOH). Fluazinam moves into the aqueous basic phase, leaving behind certain impurities.
- Re-Partitioning (Acidic): Acidify the aqueous phase and partition it back into a fresh volume of hexane. This step further purifies the extract.
- Column Chromatography Cleanup: Concentrate the final hexane fraction and apply it to a Florisil solid-phase extraction (SPE) column. Elute the column with a hexane:ethyl ether (80:20, v/v) mixture.
- Final Preparation & Analysis: Concentrate the eluate to dryness and redissolve the residue in hexane. Analyze the solution using a Gas Chromatograph equipped with an Electron Capture Detector (GC/ECD). Quantify using an external standard calibration curve. The limit of quantification (LOQ) for this method is typically 0.01 ppm.[16]





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Fig. 3: Analytical Workflow for Fluazinam Residue.

The purity of technical grade **Fluazinam** is essential for formulation and regulatory approval. The internationally recognized method is provided by the Collaborative International Pesticides Analytical Council (CIPAC).

Protocol: CIPAC Method 4727[17][18]



- Principle: The content of **Fluazinam** in technical material is determined by high-performance liquid chromatography (HPLC) using a reversed-phase column.
- Apparatus: A standard HPLC system equipped with a UV detector is required.
- Mobile Phase: A suitable mixture of water and an organic solvent (e.g., acetonitrile or methanol), prepared to achieve optimal separation.
- Column: A reversed-phase column, such as a C18.
- Procedure:
 - Prepare a standard solution of Fluazinam analytical standard with a precisely known concentration.
 - Prepare a sample solution by accurately weighing the technical material and dissolving it in a suitable solvent.
 - Inject both the standard and sample solutions into the HPLC system.
 - Detect the analyte using a UV detector set to 240 nm.[17][19]
- Calculation: The concentration of **Fluazinam** in the sample is determined by comparing the peak area from the sample chromatogram to the peak area from the standard chromatogram (external standardization).[17][19] Identity is confirmed by comparing retention times.[19]

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